molecular formula C12H16O6 B14237881 (4S,5S)-5-(Acetyloxy)-2-ethenyl-4,5-dimethylhex-2-enedioic acid CAS No. 324074-55-7

(4S,5S)-5-(Acetyloxy)-2-ethenyl-4,5-dimethylhex-2-enedioic acid

Cat. No.: B14237881
CAS No.: 324074-55-7
M. Wt: 256.25 g/mol
InChI Key: COTYXWUUKYTCGJ-MADCSZMMSA-N
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Description

(4S,5S)-5-(Acetyloxy)-2-ethenyl-4,5-dimethylhex-2-enedioic acid is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-5-(Acetyloxy)-2-ethenyl-4,5-dimethylhex-2-enedioic acid typically involves multiple steps, including the formation of the core hexenedioic acid structure followed by the introduction of the acetyloxy and ethenyl groups. Common synthetic routes may involve:

    Formation of the Core Structure: This can be achieved through aldol condensation reactions, where appropriate aldehydes and ketones are reacted under basic conditions to form the hexenedioic acid backbone.

    Introduction of Functional Groups: The acetyloxy group can be introduced via esterification reactions using acetic anhydride or acetyl chloride in the presence of a base. The ethenyl group can be introduced through Wittig or Heck reactions, where appropriate phosphonium salts or alkenes are used.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-5-(Acetyloxy)-2-ethenyl-4,5-dimethylhex-2-enedioic acid can undergo various types of chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or diols using reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4

    Reduction: Pd/C, hydrogen gas

    Substitution: NaOMe, acetyl chloride

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Ethyl derivatives

    Substitution: Various substituted esters

Scientific Research Applications

(4S,5S)-5-(Acetyloxy)-2-ethenyl-4,5-dimethylhex-2-enedioic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4S,5S)-5-(Acetyloxy)-2-ethenyl-4,5-dimethylhex-2-enedioic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (4S,5S)-5-Hydroxy-2-ethenyl-4,5-dimethylhex-2-enedioic acid
  • (4S,5S)-5-(Methoxy)-2-ethenyl-4,5-dimethylhex-2-enedioic acid
  • (4S,5S)-5-(Benzoyloxy)-2-ethenyl-4,5-dimethylhex-2-enedioic acid

Uniqueness

(4S,5S)-5-(Acetyloxy)-2-ethenyl-4,5-dimethylhex-2-enedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

CAS No.

324074-55-7

Molecular Formula

C12H16O6

Molecular Weight

256.25 g/mol

IUPAC Name

(4S,5S)-5-acetyloxy-2-ethenyl-4,5-dimethylhex-2-enedioic acid

InChI

InChI=1S/C12H16O6/c1-5-9(10(14)15)6-7(2)12(4,11(16)17)18-8(3)13/h5-7H,1H2,2-4H3,(H,14,15)(H,16,17)/t7-,12-/m0/s1

InChI Key

COTYXWUUKYTCGJ-MADCSZMMSA-N

Isomeric SMILES

C[C@@H](C=C(C=C)C(=O)O)[C@@](C)(C(=O)O)OC(=O)C

Canonical SMILES

CC(C=C(C=C)C(=O)O)C(C)(C(=O)O)OC(=O)C

Origin of Product

United States

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